3-Amino-5-(trifluoromethyl)benzonitrile

Lipophilicity Medicinal Chemistry SAR

Researchers developing TrkA kinase inhibitors require the precise 3,5-substitution pattern for target binding. This meta-substituted benzonitrile provides the exact regioisomer needed, with cLogP 2.1 for optimal bioavailability and a low pKa (1.57) enabling chemoselective reactions. Key benefits: - Validated scaffold achieving low nanomolar IC50 (1.95 nM) in TrkA inhibitors - Solid at room temperature (mp 55-59°C) for accurate weighing and easy purification - High purity (≥98%) with reliable supply chain and global shipping

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 49674-28-4
Cat. No. B226589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(trifluoromethyl)benzonitrile
CAS49674-28-4
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)N)C#N
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,13H2
InChIKeyUMUDGXVSXIXLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(trifluoromethyl)benzonitrile: Key Meta-Substituted Building Block


3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4) is a meta-substituted aromatic building block featuring a trifluoromethyl (-CF₃), amino (-NH₂), and nitrile (-C≡N) group on a benzene core. Its molecular formula is C₈H₅F₃N₂ with a molecular weight of 186.13 g/mol . The precise 3,5-substitution pattern and the presence of a strongly electron-withdrawing -CF₃ group confer distinct physicochemical properties, making it a key intermediate in pharmaceutical and agrochemical synthesis . The compound is a solid at room temperature, with a melting point ranging from 55.0 to 59.0 °C, facilitating its handling and purification [1].

Meta-substituted aromatic core with -CF₃, -NH₂, and -C≡N groups
Precise 3,5-substitution pattern drives distinct reactivity and electronic profile
Solid at room temperature; supports handling and purification workflows

Why 3-Amino-5-(trifluoromethyl)benzonitrile Is Irreplaceable


The substitution pattern on the benzonitrile ring is the primary driver of a molecule's reactivity, physicochemical profile, and ultimate biological or materials performance. Isomers such as 3-Amino-4-(trifluoromethyl)benzonitrile or 5-Amino-2-(trifluoromethyl)benzonitrile share the same molecular formula and functional groups but are not interchangeable. The relative positions of the amino and trifluoromethyl groups dictate the compound's lipophilicity, electronic distribution, and steric accessibility, which in turn affect its behavior in cross-coupling reactions and its suitability as a pharmacophore precursor. Furthermore, the nitrile group's position influences the compound's hydrogen-bonding capacity and metabolic stability in derived drug candidates. The following quantitative evidence demonstrates that 3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4) occupies a unique property space distinct from its closest analogs, justifying its specific selection for demanding research applications [1][2].

Positional isomers may exhibit altered lipophilicity and electronic distribution, limiting direct substitution in SAR-driven programs.
The nitro precursor lacks the basic amine; direct substitution is not possible in pathways requiring amino functionality.
Shifting the substitution pattern may impact cross-coupling efficiency and metabolic stability of downstream compounds; requires careful regioisomer selection.

Quantitative Differentiation from Structural Analogs


Lipophilicity: LogP of Positional Isomers

The calculated consensus LogP (cLogP) for 3-Amino-5-(trifluoromethyl)benzonitrile is 2.1, reflecting a balance between the hydrophobic -CF₃ group and the polar amino/nitrile groups . This is distinct from the XLogP3 of 1.8 reported for both 3-Amino-4-(trifluoromethyl)benzonitrile and 5-Amino-2-(trifluoromethyl)benzonitrile, where the adjacency of the amino and -CF₃ groups in the latter two isomers results in lower predicted lipophilicity [1][2].

Lipophilicity (LogP)
Cross-study comparable
cLogP = 2.1
Distinct lipophilicity from other isomers (~0.3 log units higher)
May influence membrane permeability in lead optimization
Lipophilicity Medicinal Chemistry SAR Drug Design

Basicity and pKa vs. Common Precursor

The predicted pKa of the amino group in 3-Amino-5-(trifluoromethyl)benzonitrile is 1.57±0.10, indicating it is a weak base due to the strong electron-withdrawing effects of both the -CF₃ and -C≡N groups in the meta-position . This is in contrast to its common synthetic precursor, 3-Nitro-5-(trifluoromethyl)benzonitrile, which lacks a basic amine altogether. The low pKa of the target compound dictates specific conditions for its derivatization (e.g., amide bond formation, diazotization) and influences the protonation state of derived molecules at physiological pH.

Basicity (pKa of -NH₂)
Predicted pKa
pKa = 1.57±0.10
Low basicity reflects strong electron withdrawal
Predicted pKa; experimental verification advised
Basicity Reactivity Synthesis Medicinal Chemistry

Kinase Inhibition: TrkA Antagonism Case Study

While 3-Amino-5-(trifluoromethyl)benzonitrile is not itself a drug, it serves as a key building block for potent kinase inhibitors. An elaborated derivative containing the 3-amino-5-(trifluoromethyl)phenyl core achieved an IC₅₀ of 1.95 nM against TrkA kinase in an ELISA assay [1]. A closely related analog with a modified core structure exhibited a slightly reduced IC₅₀ of 3.10 nM [2]. This demonstrates the fragment's capability to anchor molecules in the ATP-binding pocket with high affinity, a property not easily replicated by other regioisomers.

TrkA Kinase Inhibition
Direct head-to-head
Derivative IC₅₀: 1.95 nM vs. 3.10 nM
Derivative potency context for TrkA binding
ELISA assay; 3-amino-5-CF₃ core in lead molecules
Kinase Inhibition TrkA Neurodegeneration Pain

Melting Point vs. Nitro Precursor

3-Amino-5-(trifluoromethyl)benzonitrile exhibits a melting point of 55.0–59.0 °C [1]. This is significantly lower than its common synthetic precursor, 3-Nitro-5-(trifluoromethyl)benzonitrile, which has a melting point of 78–84 °C . The lower melting point of the target compound can be advantageous for solution-phase chemistry at lower temperatures but may require refrigerated storage (2-8 °C) to ensure long-term stability .

Melting Point
Cross-study comparable
55–59 °C vs. nitro precursor 78–84 °C
Lower melting point may facilitate solution-phase chemistry
Solid form supports weighing and purification
Physical Properties Process Chemistry Purification Synthesis

Optimal Application Scenarios


TrkA Kinase Inhibitor Scaffold

The 3-Amino-5-(trifluoromethyl)benzonitrile core is a validated scaffold for developing potent TrkA kinase inhibitors, as evidenced by derived compounds achieving low nanomolar IC₅₀ values (1.95 nM) [1]. Researchers targeting neurotrophin signaling pathways for pain, inflammation, or neurodegenerative diseases should prioritize this regioisomer to achieve the specific binding orientation and potency observed in lead compounds [2].

Optimized Lipophilicity for Agrochemicals and Pharmaceuticals

The compound's cLogP of 2.1 is strategically positioned for designing drug candidates and crop protection agents that require a balance of membrane permeability and aqueous solubility [1]. Compared to the 4- and 2-trifluoromethyl isomers (XLogP3 = 1.8), this meta-substituted benzonitrile offers enhanced lipophilicity without the synthetic challenges often associated with ortho-substituted analogs [2]. This makes it the preferred intermediate when aiming to improve a lead compound's logP within the optimal range for oral bioavailability (typically 1-3).

Selective Functionalization via Low-Basicity Amine

The exceptionally low pKa (1.57±0.10) of the amino group [1] dictates that it will be largely unprotonated under mildly acidic conditions where typical anilines (pKa ~4-5) would be ionized. This property can be exploited for chemoselective reactions, such as amide coupling or nucleophilic aromatic substitution, in the presence of other basic amines. Researchers requiring a highly electron-deficient aniline for building complex heterocycles will find this compound's unique reactivity profile essential.

Crystallization and Purification Optimization

With a well-defined melting point of 55.0–59.0 °C [1], 3-Amino-5-(trifluoromethyl)benzonitrile can be reliably purified by recrystallization, unlike many low-melting or oily analogs. Its solid form at ambient temperatures allows for precise weighing and easy transfer, reducing handling errors and exposure risks in both discovery and development laboratories. The lower melting point relative to the nitro-precursor also allows for gentler workup and isolation procedures after reduction reactions [2].

Application
Selection Property
Validation Focus
TrkA kinase inhibitor research
Regioisomer for kinase scaffold
Target-specific kinase lead review
Lipophilicity assessment in drug/agrochemical design
cLogP balance profile
Membrane permeability and solubility screening
Chemoselective derivatization via low-basicity amine
Amino pKa context
Reaction condition screening
Purification and handling workflows
Melting point range
Recrystallization and storage review

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